2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione
Overview
Description
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione is a compound that belongs to the class of pyrrolo[2,1-c][1,4]benzodiazepines. These compounds have been studied for their potential pharmacological properties, including anxiolytic effects and interactions with DNA. The derivatives of this class have been synthesized to explore their potential as therapeutic agents, particularly in the context of central nervous system (CNS) activity and anti-tumor properties .
Synthesis Analysis
The synthesis of pyrrolo[2,1-c][1,4]benzodiazepine derivatives involves multiple steps, including acetylation, reduction, cyclization, and modifications to block metabolism and enhance activity. For example, the synthesis of 1,3,4,14b-tetrahydro-2H,10H-pyrazino[1,2-α]-pyrrolo[2,1-c][1,4]benzodiazepines involved the key step of forming the dihydro-pyrrolo[2,1-c][1,4]benzodiazepine by reduction and cyclization of a nitroketone precursor . Another approach involved the C-acetylation of a pyrroline derivative, followed by transformations and cyclization to produce compounds with a two-carbon chain similar to the antibiotic tomaymycin .
Molecular Structure Analysis
The molecular structure of these compounds is characterized by a pyrrolo[2,1-c][1,4]benzodiazepine skeleton, which is crucial for their biological activity. Modifications to this skeleton, such as the addition of methyl groups or changes in stereochemistry, can significantly affect their pharmacological properties and interactions with biological targets like DNA .
Chemical Reactions Analysis
The chemical reactivity of pyrrolo[2,1-c][1,4]benzodiazepine derivatives is influenced by their molecular structure. For instance, the presence of hydroxyl groups can facilitate non-covalent interactions with DNA, as evidenced by the elevation of the melting point of DNA and fluorescence quenching upon binding . The specific structural requirements for these interactions suggest that even minor changes in the molecule can lead to significant differences in chemical behavior.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrrolo[2,1-c][1,4]benzodiazepine derivatives are closely related to their structure and have implications for their pharmacological activity. For example, the metabolism studies of these compounds in laboratory animals have indicated rapid hydroxylation, which can be modified by the introduction of methyl groups to potentially obtain more active or longer-acting compounds . The interaction with DNA also highlights the importance of specific structural features for binding, which can be modeled and rationalized based on hydrogen bonding patterns .
Scientific Research Applications
Anxiolytic Agents : A study highlighted derivatives of pyrrolo[2,1-c][1,4]benzodiazepine for their potential as anxiolytic agents, indicating rapid hydroxylation in laboratory animals and efforts to obtain more active compounds by blocking metabolism (Wright et al., 1978).
Cytotoxicity and Anticonvulsant Activity : A fluorinated ionic salt derivative of 2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11aH)-dione showed minimal toxicity and potential anticonvulsant activity in vitro against breast adenocarcinoma cell line MCF-7 (Natchimuthu et al., 2020).
Anxiolytic and Antipsychotic Agents : N-aminoalkyl derivatives of (s)-(+)-2,3-dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11-(10H, 11aH)-dione were prepared and evaluated for their potential as anxiolytic and antipsychotic agents (Kossakowski et al., 1997).
Chemical Synthesis : Studies on the synthesis of N10‐substituted 7‐Arylpyrrolo[2,1‐c]‐[1,4]benzodiazepine‐5,11‐diones and other compounds revealed various methods for alkylating the N10 atom and subsequent reactions (Lindner et al., 2014).
Fungus-Derived Alkaloids : A study reported the isolation of fungus-derived benzodiazepine analogues from Aspergillus ochraceus, indicating significant DPPH radical-scavenging activity (Cui et al., 2009).
Solid-Phase Synthesis : The solid-phase synthesis of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-diones using Wang resin demonstrated an efficient method for producing these compounds (Kamal et al., 2001).
Preparation of 2-Amino Derivatives : The synthesis of new 2-substituted amino derivatives of pyrrolo[2,1-c][1,4]benzodiazepine-5,11-dione was described, focusing on the influence of substitution in 2-position towards DNA affinity (Gillard et al., 1996).
Synthesis and Epimerization Studies : Research on the synthesis and epimerization of pyrrolo[2,1-c][1,4]benzodiazepin-5,11-diones revealed the formation of diastereomeric pairs due to C(11a) epimerization under basic reaction conditions (Bouhlal et al., 2001).
Antitubercular Activity : A combinatorial approach for the synthesis of pyrrolo[2,1-c]-[1,4]benzodiazepine-5,11-dione libraries showed potential in vitro activity against Mycobacterium tuberculosis (Kamal et al., 2007).
Angiotensin Converting Enzyme (ACE) Inhibitors : Novel 10-substituted 2-hydroxypyrrolobenzodiazepine-5,11-diones were synthesized and evaluated as ACE inhibitors, with one compound emerging as an active non-carboxylic acid ACE inhibitor (Addla et al., 2013).
properties
IUPAC Name |
6a,7,8,9-tetrahydro-5H-pyrrolo[2,1-c][1,4]benzodiazepine-6,11-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O2/c15-11-10-6-3-7-14(10)12(16)8-4-1-2-5-9(8)13-11/h1-2,4-5,10H,3,6-7H2,(H,13,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MXBNEEHQIDLPLQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2C(=O)NC3=CC=CC=C3C(=O)N2C1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10338780 | |
Record name | 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione | |
CAS RN |
18877-34-4 | |
Record name | 2,3-Dihydro-1H-pyrrolo[2,1-c][1,4]benzodiazepine-5,11(10H,11ah)-dione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10338780 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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